Ethanesulfonic acid, 2-(propylamino)-
Description
Ethanesulfonic acid, 2-(propylamino)- (IUPAC name: 2-(propylamino)ethanesulfonic acid) is a sulfonic acid derivative featuring a propylamino substituent at the second carbon of the ethanesulfonic acid backbone. These compounds are characterized by their zwitterionic nature, water solubility, and buffering capacity, making them valuable in biochemical, industrial, and analytical applications.
Properties
CAS No. |
27919-10-4 |
|---|---|
Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(propylamino)ethanesulfonic acid |
InChI |
InChI=1S/C5H13NO3S/c1-2-3-6-4-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9) |
InChI Key |
OGNAKBARWHFHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$ \text{ClCH}2\text{CH}2\text{SO}3\text{H} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NHCH}2\text{CH}2\text{SO}_3\text{H} + \text{HCl} $$
Procedure
Reactants :
- 2-Chloroethanesulfonic acid (1 equiv)
- Propylamine (1.2–1.5 equiv)
- Aqueous NaOH (for pH adjustment)
Conditions :
Yield :
Key Patents
- US7208599B2 : Describes the synthesis of structurally similar 2-alkylaminoethanesulfonates (e.g., HEPES, MES) via amine-haloalkanesulfonate reactions.
- US6147183A : Highlights 2-chloroethanesulfonic acid as a precursor for amphoteric polymers, validating its reactivity with amines.
Alkylation of Sodium 2-Hydroxyethanesulfonate
Reaction Scheme
$$ \text{HOCH}2\text{CH}2\text{SO}3\text{Na} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\Delta} \text{CH}3\text{CH}2\text{CH}2\text{NHCH}2\text{CH}2\text{SO}3\text{Na} + \text{H}2\text{O} $$
Procedure
Key Findings
- US20060089509A1 : Demonstrates NaOH-catalyzed reactions of sodium 2-hydroxyethanesulfonate with amines to form sulfonates.
Reduction of Nitro intermediates
Reaction Scheme
- Nitroalkylation:
$$ \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{H} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}_3 $$ - Reduction:
$$ \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}3 \xrightarrow{\text{H}2/\text{Pd}} \text{NH}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}_3 $$
Key Reference
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High yield; simple conditions | Requires corrosive chloro precursor | 75–85% |
| Alkylation of Sulfonate | Avoids halide byproducts | High energy input | 65–70% |
| Nitro Reduction | Chemoselective | Multi-step process | ~60% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(propylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonate salts, and substituted ethanesulfonic acid derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Ethanesulfonic acid, 2-(propylamino)- has several scientific research applications:
Chemistry: It is used as a catalyst in alkylation and polymerization reactions.
Biology: The compound is employed in the preparation of buffer solutions for biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and as a component in drug formulations.
Industry: The compound is utilized in the electrolytic reduction of perrhenate solutions and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(propylamino)ethanesulfonic acid with structurally related ethanesulfonic acid derivatives, focusing on substituent effects:
*Estimated based on analog trends.
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length and Branching: DEAESA and DIPAESA (dialkylamino groups) exhibit higher pKa values (~9.5–9.8) compared to TES (pKa 7.5), reflecting reduced electron-donating effects from branched or bulky substituents. CHES, with a cyclohexyl group, shows intermediate solubility in water, whereas TES’s hydroxymethyl groups enhance hydrophilicity.
- Functional Group Impact :
- N-Methyltaurine sodium salt (sulfonate salt) is highly water-soluble and used in detergents, while DEAESA/DIPAESA are primarily analytical markers for nerve agent degradation due to their stability.
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